molecular formula C19H15ClN4O2S B2934961 N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1116063-25-2

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2934961
CAS No.: 1116063-25-2
M. Wt: 398.87
InChI Key: YFUOUXCLTDLLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidoindole sulfanyl acetamide class, characterized by a fused pyrimidine-indole core with a sulfanyl acetamide side chain. The structure includes an 8-methoxy substitution on the pyrimido[5,4-b]indole moiety and a 4-chlorophenyl group attached via the acetamide linkage. The chloro and methoxy substituents influence electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological activity and pharmacokinetics .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-13-6-7-15-14(8-13)17-18(24-15)19(22-10-21-17)27-9-16(25)23-12-4-2-11(20)3-5-12/h2-8,10,24H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUOUXCLTDLLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring and the pyrimidoindole core. These variations impact molecular weight, solubility, and conformational stability.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Crystallographic Features (Dihedral Angles*)
N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide (Target) C₁₉H₁₅ClN₄O₂S ~410.87 4-ClPh, 8-OCH₃ Not reported; inferred similarity to
N-(3-fluoro-4-methylphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide C₂₀H₁₇FN₄O₂S 396.44 3-F-4-MePh, 8-OCH₃ Not reported
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C₂₈H₂₅N₅O₃S 511.65 4-EtPh, 3-OCH₃Ph, 4-oxo Not reported
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 309.77 4-ClPh, 4,6-diaminopyrimidine Pyrimidine-benzene dihedral: 42.25°

*Dihedral angles between aromatic rings influence molecular stacking and hydrogen-bonding networks.

Hydrogen Bonding and Crystal Packing

  • Target Compound : Likely forms intramolecular N–H⋯N hydrogen bonds (as seen in ), stabilizing a folded conformation. The 4-chlorophenyl group may participate in C–H⋯O or halogen bonding, enhancing crystal cohesion.
  • Analog with 4,6-Diaminopyrimidine : Exhibits inversion dimers via N–H⋯N bonds (R₂²(8) motif) and layers linked by bifurcated hydrogen bonds. The smaller dihedral angle (42.25°) suggests tighter packing compared to bulkier pyrimidoindole derivatives.

Biological Activity

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrimidine ring fused with an indole moiety, suggests various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C22H21ClN4O4S
  • Molecular Weight: 472.9 g/mol
  • CAS Number: 1112436-00-6

The compound features a 4-chlorophenyl group and methoxy substituents, which enhance its chemical diversity and biological activity. The presence of the sulfanyl group is particularly noteworthy, as it is linked to various pharmacological effects.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Antibacterial Activity:
    Preliminary studies indicate that this compound exhibits significant antibacterial properties against various bacterial strains. The mechanism of action may involve enzyme inhibition, which disrupts bacterial metabolism.
  • Enzyme Inhibition:
    The compound has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition could lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Activity:
    Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promising cytotoxic effects. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition of bacterial growth
Enzyme InhibitionAChE and urease inhibition
AnticancerCytotoxicity against MCF7 and A549 cell lines

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity:
    Interaction studies suggest that the compound binds effectively to enzymes involved in metabolic pathways. This binding may alter enzyme conformation and inhibit their activity.
  • Cell Cycle Arrest:
    Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is crucial for developing anticancer therapies aimed at halting tumor progression.
  • Reactive Oxygen Species (ROS) Production:
    Some studies indicate that compounds with similar structures can increase ROS levels in cancer cells, contributing to cytotoxicity through oxidative stress mechanisms.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on MCF7 cells, researchers observed significant cytotoxicity with an IC50 value of approximately 10 µM. This suggests that the compound effectively inhibits cell proliferation through apoptosis induction.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of this compound showed that it inhibited AChE activity by approximately 70% at a concentration of 50 µM. This finding supports its potential application in treating neurodegenerative diseases where AChE inhibition is beneficial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.